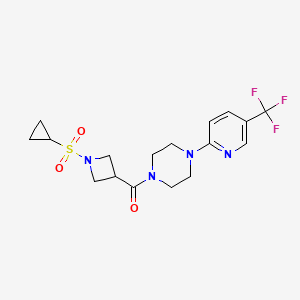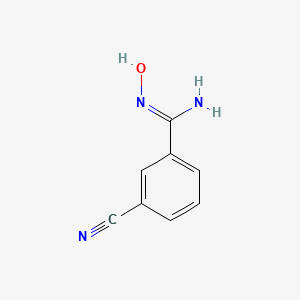
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound with unique structural features, consisting of a cyclopropylsulfonyl group attached to an azetidine ring and a piperazine ring substituted with a trifluoromethyl pyridine moiety. This compound, due to its multifaceted structure, showcases significant potential in various scientific research applications, particularly in medicinal chemistry and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopropylsulfonyl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone involves multiple steps:
Formation of the Azetidine Ring: : Starting from an azetidine precursor, the azetidine ring is often synthesized through nucleophilic ring-opening reactions followed by cyclization.
Introduction of the Cyclopropylsulfonyl Group: : This group is introduced via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.
Substitution on the Piperazine Ring: : The piperazine ring is modified using electrophilic aromatic substitution to introduce the 5-(trifluoromethyl)pyridine group.
Methanone Attachment: : Finally, the methanone linkage is established through acylation reactions, often employing reagents like acyl chlorides or anhydrides.
Industrial Production Methods
The industrial synthesis of this compound would scale up the laboratory procedures while optimizing for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactions, advanced catalysis, and automated synthetic platforms to ensure reproducibility and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of reactions:
Oxidation: : It can be oxidized under conditions using reagents such as peroxides or catalytic systems.
Reduction: : Reduction reactions might involve hydrogenation or metal hydrides.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Hydrogen gas in the presence of a palladium catalyst.
Substitution: : Halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.
Major Products
Oxidation Products: : Sulfoxides or sulfones.
Reduction Products: : Deoxygenated forms or fully saturated derivatives.
Substitution Products: : Varied depending on the substituent introduced.
Applications De Recherche Scientifique
This compound finds utility across several scientific disciplines:
Chemistry: : Used as a building block in complex organic syntheses.
Biology: : Applied in biochemical assays to study enzyme interactions.
Medicine: : Investigated for its potential as a therapeutic agent, particularly targeting neurological pathways or as an antimicrobial.
Industry: : Utilized in the development of novel materials with specific electronic or structural properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound may interact with multiple biological targets, depending on its application:
Neurological Pathways: : It could act on neurotransmitter receptors or ion channels.
Antimicrobial Mechanisms: : Might inhibit bacterial enzymes or disrupt cell membrane integrity.
The exact mechanism of action is often elucidated through binding studies, molecular modeling, and biochemical assays.
Comparaison Avec Des Composés Similaires
When compared with other compounds of similar structure, this compound showcases several unique features:
Increased Stability: : The cyclopropylsulfonyl group adds to the chemical stability.
Enhanced Biological Activity: : The trifluoromethyl pyridine group is known to increase lipophilicity and membrane permeability, enhancing biological interactions.
Similar Compounds
(1-(Cyclopropylsulfonyl)azetidin-3-yl)methanone: : Lacking the piperazine moiety.
(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone: : Without the azetidine ring.
Propriétés
IUPAC Name |
(1-cyclopropylsulfonylazetidin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O3S/c18-17(19,20)13-1-4-15(21-9-13)22-5-7-23(8-6-22)16(25)12-10-24(11-12)28(26,27)14-2-3-14/h1,4,9,12,14H,2-3,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLCBDWVVWVDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)

![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2551381.png)
![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)


![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)

![4-(benzenesulfonyl)-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2551391.png)

